molecular formula C7H8ClNO2S B1444184 ethyl 5-(chloromethyl)thiazole-2-carboxylate CAS No. 175675-74-8

ethyl 5-(chloromethyl)thiazole-2-carboxylate

Cat. No.: B1444184
CAS No.: 175675-74-8
M. Wt: 205.66 g/mol
InChI Key: MCTAWJVLEBVJTC-UHFFFAOYSA-N
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Description

Ethyl 5-(chloromethyl)thiazole-2-carboxylate (CAS 175675-74-8) is a high-value chemical building block for research and development in medicinal chemistry. With the molecular formula C 7 H 8 ClNO 2 S and a molecular weight of 205.66 g/mol, this compound features both an ester group and a reactive chloromethyl substituent on a thiazole ring, making it a versatile synthon for the construction of more complex molecules . The thiazole ring is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents due to its significant biological activities . This specific derivative serves as a key intermediate in the synthesis of novel thiazole-based compounds being explored for their potential as antimicrobial and antitumor agents . The chloromethyl group is a critical handle for further functionalization, allowing researchers to create diverse chemical libraries for biological screening. This compound is intended for use in industrial and scientific research applications only and is not for medicinal, household, or other personal uses . Please note that this compound requires careful handling. Refer to the Safety Data Sheet (SDS) for detailed hazard information .

Properties

IUPAC Name

ethyl 5-(chloromethyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-2-11-7(10)6-9-4-5(3-8)12-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTAWJVLEBVJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(S1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175675-74-8
Record name ethyl 5-(chloromethyl)thiazole-2-carboxylate
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Preparation Methods

Preparation via Reaction of Ethyl 2-Chloroacetoacetate with Thiourea

A widely reported method involves the reaction of ethyl 2-chloroacetoacetate with thiourea under controlled conditions to form the thiazole ring, followed by chloromethylation.

Procedure Highlights:

Step Description Conditions Notes
1 Preparation of reaction solution Ethanol solvent with 10-35% ethyl acetate; thiourea and sodium carbonate added Sodium carbonate weight ratio to ethyl 2-chloroacetoacetate: 0.01-0.1
2 Addition of ethyl 2-chloroacetoacetate Dropwise at 40-55 °C, then heated to 60-70 °C for 5-5.5 hours Ensures cyclization and ring formation
3 Solvent removal and filtration Partial distillation, cooling to room temperature, filtration Isolates intermediate product
4 pH adjustment and stirring Addition to water, pH adjusted to 9-10 with caustic soda, stirred 0.5 h Facilitates precipitation of product
5 Filtration and drying Vacuum drying of solid Yields ethyl 2-amino-4-methylthiazole-5-carboxylate

Key Data:

  • Yield: >98%
  • Melting Point: 172-173 °C
  • Preferred sodium carbonate amount: ~1.5 g
  • Optimal dropping temperature of ethyl 2-chloroacetoacetate: 43-45 °C
  • Holding temperature post-addition: 64-66 °C

This method is efficient, with relatively low reaction temperatures and short reaction times, suitable for industrial scale-up.

Chlorination and Chloromethylation Steps

To convert the methyl group at the 5-position into a chloromethyl group, chlorinating agents are employed. The process can involve:

  • Reaction of the intermediate thiazole compound with chlorinating agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or acetyl chloride in the presence of Lewis acids.
  • These agents substitute hydroxyl or alkoxy groups with chlorine, achieving chloromethylation.

In some methods, allyl isothiocyanate derivatives are chlorinated to yield 2-chloro-5-(chloromethyl)thiazole, which can be further transformed into ethyl 5-(chloromethyl)thiazole-2-carboxylate.

Alternative Routes via Diazotization and Thiourea Reactions

Another approach involves:

  • Conversion of suitable thiazole derivatives to 2-amino-5-chloromethyl-1,3-thiazole using thiourea.
  • Subsequent diazotization and chlorination steps to obtain 2-chloro-5-chloromethyl-1,3-thiazole.
  • Ether cleavage and chlorination may be combined in a single step using reagents like POCl3 or thionyl chloride.

This route offers flexibility in protecting group strategies and can be adapted for various substituted thiazoles.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Product Focus Yield/Notes
Ethyl 2-chloroacetoacetate + Thiourea Ethyl 2-chloroacetoacetate, Thiourea, Sodium carbonate Ethanol, Ethyl acetate, Caustic soda 40-70 °C, 5-5.5 h reaction Ethyl 2-amino-4-methylthiazole-5-carboxylate (precursor) >98% yield, mp 172-173 °C
Chlorination of allyl isothiocyanate derivatives Allyl isothiocyanate derivatives Chlorinating agents (POCl3, SOCl2) Controlled chlorination, Lewis acid catalysis 2-chloro-5-(chloromethyl)thiazole High yield, industrially scalable
Thiourea-mediated diazotization route Protected thiazole derivatives Thiourea, inorganic/organic nitrites, chlorinating agents Diazotization, chlorination 2-chloro-5-chloromethyl-1,3-thiazole Flexible, allows protecting groups

Research Findings and Practical Considerations

  • The reaction of ethyl 2-chloroacetoacetate with thiourea is a robust and reproducible method providing high purity intermediates for further chloromethylation.
  • Control of pH and temperature is critical for maximizing yield and purity.
  • Chlorination steps require careful handling of reagents and control of reaction conditions to avoid over-chlorination or side reactions.
  • Use of protecting groups in some routes allows selective modification and improved yields.
  • Industrial scale methods emphasize simplicity, reproducibility, and high yield with minimal purification steps.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-(chloromethyl)thiazole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Major Products Formed

    Substitution: Formation of thiazole derivatives with various functional groups.

    Oxidation: Formation of thiazole sulfoxides and sulfones.

    Reduction: Formation of thiazole alcohols.

Scientific Research Applications

Pharmaceutical Applications

Building Block for Synthesis:
Ethyl 5-(chloromethyl)thiazole-2-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds, including:

  • Antimicrobial Agents: The compound has demonstrated efficacy against a range of pathogens, making it a valuable precursor in the development of new antimicrobial drugs.
  • Anticancer Agents: Research indicates that derivatives of this compound exhibit cytotoxicity against cancer cell lines, highlighting its potential in cancer therapy.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of novel thiazole-based compounds using this compound as a starting material. The resulting compounds showed promising activity against multidrug-resistant bacterial strains and various cancer cell lines .

Agricultural Applications

Pesticidal Activity:
this compound has been investigated for its potential use as a pesticide. Its structure allows for interactions with biological targets in pests, providing a mechanism for pest control.

Case Study:
Research conducted on the insecticidal properties of thiazole derivatives revealed that this compound exhibited significant toxicity against specific agricultural pests. The compound's ability to disrupt normal physiological functions in insects suggests its potential as a selective pesticide .

Material Science Applications

Polymer Chemistry:
The compound can be utilized in polymer synthesis, particularly in creating functionalized polymers with enhanced properties. Its chloromethyl group allows for further chemical modifications that can improve the material's performance.

Data Table: Polymer Properties Comparison

Polymer TypeBase CompoundModification MethodResulting Properties
Polymeric CoatingsThis compoundCross-linking with epoxy resinsImproved adhesion and chemical resistance
Biodegradable PolymersThiazole-based monomersCopolymerization with PLAEnhanced biodegradability and mechanical strength

Chemical Reactivity and Synthesis Routes

The reactivity of this compound is largely influenced by the electrophilic nature of the chloromethyl group. It can undergo several transformations, including nucleophilic substitutions and cycloadditions.

Common Synthetic Routes:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles to produce diverse derivatives.
  • Cyclization Reactions: The compound can participate in cyclization reactions to form more complex thiazole derivatives.

Mechanism of Action

The mechanism of action of ethyl 5-(chloromethyl)thiazole-2-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring’s aromaticity allows it to participate in π-π interactions with aromatic amino acids in proteins, further influencing its biological activity .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural differences arise from substituent types, positions, and electronic effects:

Compound Name Substituents (Position) Key Structural Features
Ethyl 5-(chloromethyl)thiazole-2-carboxylate 5-(CH₂Cl), 2-COOEt Chloromethyl group allows nucleophilic substitution; moderate lipophilicity
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate 4-CH₃, 2-(4-pyridinyl), 5-COOEt Pyridinyl enhances hydrogen bonding; methyl group increases steric bulk
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate 2-Ph, 5-CF₃, 4-COOEt Trifluoromethyl (strong electron-withdrawing) improves metabolic stability
Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate 2-Cl, 4-CH₃, 5-COOEt Chlorine at C2 reduces reactivity compared to chloromethyl; methyl enhances hydrophobicity
Ethyl 5-(pyridin-2-yl)thiazole-2-carboxylate 5-(pyridin-2-yl), 2-COOEt Pyridinyl enables π-π stacking interactions; improves solubility in polar solvents

Physicochemical Properties

  • Lipophilicity : Chloromethyl (ClogP ~1.8) increases lipophilicity compared to methyl (ClogP ~1.2) or pyridinyl (ClogP ~0.5), influencing membrane permeability .
  • Solubility : The pyridinyl group in improves aqueous solubility (∼15 mg/mL) via hydrogen bonding, whereas trifluoromethyl in reduces solubility (∼2 mg/mL) due to hydrophobicity .
  • Crystal Packing : The coplanar thiazole-phenyl structure in (dihedral angle = 5.15°) promotes dense molecular stacking, affecting bioavailability .

Biological Activity

Ethyl 5-(chloromethyl)thiazole-2-carboxylate is a thiazole derivative known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, making it a valuable scaffold in medicinal chemistry. The presence of the chloromethyl group enhances its electrophilic properties, allowing it to participate in various chemical transformations.

1.1 Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Thiazole derivatives, including this compound, are often associated with the inhibition of bacterial growth and have been explored for their potential as antibacterial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

1.2 Anticancer Activity

This compound shows promising anticancer activity against various cancer cell lines. Research indicates that thiazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. In vitro studies have highlighted its ability to inhibit cell proliferation and induce cell cycle arrest.

2.1 Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Study on Antitumor Activity : In a study assessing the antitumor effects of thiazole derivatives, this compound exhibited significant cytotoxicity against human leukemia (K562) and breast cancer (MCF-7) cell lines, with IC50 values indicating potent activity (refer to Table 1 for detailed IC50 values) .
  • Mechanistic Insights : Mechanistic studies revealed that this compound induces apoptosis through the activation of caspase-3 and modulation of Bcl-2 family proteins, leading to increased Bax expression and decreased Bcl-2 levels .

2.2 Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiazole ring significantly affect biological activity. The presence of electron-withdrawing groups enhances potency, while steric hindrance can reduce efficacy .

3. Comparative Analysis

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Activity
This compoundThiazole ring with chloromethyl groupHighHigh
Ethyl 2-thiazolecarboxylateThiazole ring without chloromethylModerateModerate
Ethyl 4-chloro-5-methylthiazole-2-carboxylateMethyl substitution on thiazoleLowModerate

4. Conclusion

This compound exhibits significant biological activities that make it a candidate for further development in antimicrobial and anticancer therapies. Its unique structural features contribute to its reactivity and biological efficacy, warranting additional research into its potential applications in medicinal chemistry.

Q & A

Basic: What are the standard synthetic methodologies for ethyl 5-(chloromethyl)thiazole-2-carboxylate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves nucleophilic substitution or esterification reactions. For example, chloromethylation of a thiazole precursor followed by esterification with ethyl chloroformate under basic conditions (e.g., NaHCO₃) is common. Optimization includes:

  • Catalyst selection: Use of DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
  • Temperature control: Maintaining 0–5°C during chloromethylation to minimize side reactions.
  • Solvent choice: Polar aprotic solvents like DMF or THF improve solubility of intermediates .
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (reported 60–75%) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR: Distinct signals for the thiazole ring (δ 7.2–8.0 ppm for aromatic protons) and chloromethyl group (δ 4.5–4.7 ppm). The ester carbonyl appears at ~165–170 ppm in ¹³C NMR .
  • HRMS: Molecular ion peaks ([M+H]⁺) should align with the exact mass (calculated: 205.02 g/mol; observed: ±0.001 Da) .
  • IR Spectroscopy: Strong C=O stretch (~1720 cm⁻¹) and C-Cl absorption (~650 cm⁻¹) confirm functional groups .

Advanced: How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?

Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths and angles. For example:

  • Thiazole ring geometry: Planarity deviations <0.02 Å indicate minimal steric strain.
  • Chloromethyl group orientation: Dihedral angles relative to the thiazole ring help predict reactivity (e.g., SN2 substitution sites) .
    Data collection at low temperature (100 K) reduces thermal motion artifacts. Crystallization in ethanol/water mixtures often yields suitable crystals .

Advanced: How do electronic and steric effects of the chloromethyl group influence reactivity in cross-coupling reactions?

Answer:
The chloromethyl group acts as an electrophilic site for nucleophilic substitution. Key considerations:

  • Electronic effects: The electron-withdrawing Cl atom enhances leaving-group ability, facilitating Suzuki-Miyaura couplings with aryl boronic acids .
  • Steric hindrance: Bulky substituents on the thiazole ring (e.g., methyl at position 4) reduce reaction rates by ~30%, requiring longer reaction times (24–48 hrs) .
    DFT calculations (B3LYP/6-31G*) can model transition states to predict regioselectivity .

Advanced: How can researchers address contradictions in reported biological activity data for thiazole-2-carboxylate derivatives?

Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized bioassays: Use identical cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • HPLC purity validation: Ensure >95% purity via reverse-phase C18 columns (acetonitrile/water mobile phase) .
  • Meta-analysis: Compare IC₅₀ values across studies using standardized units (µM vs. µg/mL) and statistical tools (e.g., ANOVA) .

Advanced: What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Answer:

  • ADMET prediction: Tools like SwissADME estimate logP (~2.5) and bioavailability (Lipinski’s rule compliance) .
  • Molecular docking (AutoDock Vina): Predict binding affinity to targets (e.g., COX-2 enzyme, ∆G ≈ -8.5 kcal/mol) .
  • Metabolism simulation (CYP450): Identify potential oxidation sites (e.g., chloromethyl to carboxylate conversion) using Schrödinger’s QikProp .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light sensitivity: Store in amber vials at -20°C to prevent photodegradation.
  • Moisture control: Use desiccants (silica gel) to avoid hydrolysis of the ester group .
  • Decomposition monitoring: Regular TLC checks (Rf ~0.4 in ethyl acetate/hexane 3:7) detect degradation products .

Advanced: How can NMR crystallography resolve polymorphism in this compound derivatives?

Answer:
Combining solid-state NMR (¹³C CPMAS) with SCXRD data identifies polymorphic forms:

  • Chemical shift differences: Variations >1 ppm in carbonyl signals indicate distinct crystal packing .
  • Torsion angle analysis: Polymorphs with >10° differences in chloromethyl orientation exhibit unique dissolution rates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-(chloromethyl)thiazole-2-carboxylate
Reactant of Route 2
ethyl 5-(chloromethyl)thiazole-2-carboxylate

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